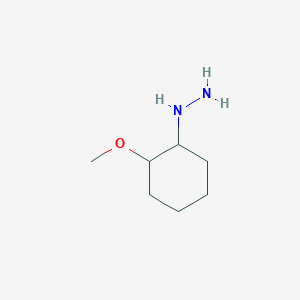

(2-Methoxycyclohexyl)hydrazine

Description

Significance of Substituted Hydrazines as Versatile Chemical Entities in Organic Synthesis

Substituted hydrazines are a class of organic compounds characterized by the presence of a nitrogen-nitrogen single bond, with one or more hydrogen atoms of hydrazine (B178648) (N₂H₄) replaced by organic substituents. These compounds are highly valued in organic synthesis for several key reasons:

Nucleophilicity: The lone pair of electrons on the nitrogen atoms makes hydrazines effective nucleophiles, enabling them to participate in a wide range of reactions, including the formation of hydrazones and azines through reaction with carbonyl compounds.

Reducing Agents: Hydrazine and its derivatives can act as reducing agents in various chemical transformations. organic-chemistry.org

Precursors to Heterocycles: Substituted hydrazines are crucial building blocks for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds, such as pyrazoles, indazoles, and triazoles, which are prevalent in pharmaceuticals and agrochemicals. Current time information in Bangalore, IN.

N-N Bond Chemistry: The nitrogen-nitrogen bond itself is a unique functional group that can be cleaved or incorporated into larger molecular scaffolds, offering distinct synthetic pathways.

The reactivity and utility of substituted hydrazines are well-established, making them a cornerstone of modern synthetic organic chemistry. organic-chemistry.org

Importance of Cyclohexyl Moieties in Molecular Design and Stereochemical Control

The cyclohexane (B81311) ring is a ubiquitous structural motif in organic chemistry, particularly in the design of pharmaceuticals and other bioactive molecules. Its importance stems from several key properties:

Conformational Rigidity: The chair conformation of the cyclohexane ring provides a relatively rigid, three-dimensional scaffold. This conformational preference is crucial for controlling the spatial orientation of substituents. slideshare.netlibretexts.org

Stereochemical Influence: Substituents on a cyclohexane ring can occupy either axial or equatorial positions, leading to distinct stereoisomers with different physical, chemical, and biological properties. The energetic preference for bulky groups to occupy the equatorial position is a fundamental principle in stereochemical control. libretexts.org

Lipophilicity: The nonpolar nature of the cyclohexyl group can enhance the lipophilicity of a molecule, which is a critical parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME) properties.

The presence of a substituent, such as the methoxy (B1213986) group in (2-Methoxycyclohexyl)hydrazine, introduces further stereochemical considerations, including the potential for cis and trans isomers, each with unique conformational preferences and potential reactivities. mvpsvktcollege.ac.in

Rationale for Comprehensive Academic Investigation of this compound

A detailed study of this compound is warranted due to the synergistic interplay anticipated between its hydrazine and substituted cyclohexyl functionalities. The methoxy group at the 2-position can exert stereoelectronic effects, influencing the reactivity of the neighboring hydrazine moiety. Understanding these interactions can provide valuable insights into:

The conformational equilibrium of the molecule and its impact on reactivity.

The potential for stereoselective reactions at the hydrazine group, directed by the stereochemistry of the cyclohexane ring.

The synthesis of novel chiral ligands or catalysts, where the stereochemically defined cyclohexyl backbone can induce asymmetry.

Although direct experimental data is scarce, a theoretical and comparative investigation can illuminate the potential of this compound as a valuable tool in synthetic and medicinal chemistry.

Overview of Research Perspectives and Methodological Approaches in Chemical Science

The study of a novel compound like this compound would typically involve a multi-faceted research approach:

Synthesis: Development of efficient and stereocontrolled synthetic routes to access both cis and trans isomers of the compound. This might involve the reduction of a corresponding hydrazone or the nucleophilic substitution of a suitable cyclohexyl derivative.

Spectroscopic and Structural Analysis: Thorough characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and stereochemistry. X-ray crystallography could provide definitive proof of the solid-state conformation.

Reactivity Studies: Investigation of its behavior in key organic reactions, such as condensations with carbonyls, acylations, and its use as a precursor for heterocyclic synthesis.

Computational Modeling: Quantum chemical calculations to predict conformational energies, bond properties, and reaction mechanisms, complementing experimental findings.

This comprehensive approach allows for a deep understanding of the molecule's fundamental properties and potential for application.

Interactive Data Tables

Due to the limited specific data for this compound, the following tables provide typical data for its constituent functional groups and a closely related, well-documented compound, Methoxycyclohexane. This information serves as a reasonable proxy for estimating the properties of the title compound.

Table 1: Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Methoxycyclohexane | C₇H₁₄O | 114.19 | 134-135 |

| Cyclohexylhydrazine | C₆H₁₄N₂ | 114.19 | 185-190 |

| This compound (Predicted) | C₇H₁₆N₂O | 144.22 | ~200-220 |

Data for Methoxycyclohexane and Cyclohexylhydrazine is sourced from publicly available chemical databases. The data for this compound is a predicted estimate based on structural similarity.

Table 2: Spectroscopic Data for Methoxycyclohexane

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ ~3.3 (s, 3H, -OCH₃), 3.2-3.3 (m, 1H, -CH-O), 1.0-2.0 (m, 10H, cyclohexyl -CH₂-) |

| ¹³C NMR (CDCl₃) | δ ~78 (-CH-O), ~56 (-OCH₃), and signals for the cyclohexyl carbons |

| IR (neat) | ~2930, 2855 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-O stretch) |

This data provides a reference for the expected signals from the methoxycyclohexyl portion of this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

158438-46-1 |

|---|---|

Molecular Formula |

C7H16N2O |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(2-methoxycyclohexyl)hydrazine |

InChI |

InChI=1S/C7H16N2O/c1-10-7-5-3-2-4-6(7)9-8/h6-7,9H,2-5,8H2,1H3 |

InChI Key |

PMAQRYZQTSYBCT-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCCC1NN |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 2 Methoxycyclohexyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine functional group in (2-Methoxycyclohexyl)hydrazine is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This structural feature confers significant nucleophilic character to the molecule, enabling it to participate in a variety of chemical transformations. The reactivity is centered on the ability of the terminal nitrogen atom to act as a nucleophile, attacking electron-deficient centers.

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones and Azines

The reaction of hydrazines with aldehydes and ketones is a cornerstone of organic synthesis, leading to the formation of hydrazones. researchgate.netnumberanalytics.comkhanacademy.org This condensation reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. numberanalytics.com The subsequent elimination of a water molecule results in the formation of a C=N double bond, characteristic of the hydrazone functional group. numberanalytics.comlibretexts.org The reaction is typically catalyzed by acid, which serves to activate the carbonyl group towards nucleophilic attack. researchgate.net

The general mechanism for hydrazone formation is a two-step process. The first step involves the nucleophilic addition of the hydrazine to the carbonyl group to form a tetrahedral intermediate known as a carbinolamine. uchile.cl This is followed by the acid-catalyzed dehydration of the carbinolamine to yield the hydrazone. uchile.cl

A competing reaction in the synthesis of hydrazones is the formation of azines. wikipedia.org Azines are formed when a second molecule of the carbonyl compound reacts with the initially formed hydrazone. wikipedia.org This side reaction can sometimes be suppressed by carefully controlling the reaction conditions, such as the stoichiometry of the reactants. wikipedia.org In some instances, the reaction of a hydrazone with a carbonyl compound can be promoted to intentionally synthesize azines. wikipedia.org For example, the reaction of hydrazine hydrate (B1144303) with aromatic aldehydes or ketones in acetic acid at room temperature can lead to the rapid formation of azines. researchgate.net

The formation of hydrazones from this compound and various carbonyl compounds is a versatile transformation. The resulting hydrazones can serve as valuable intermediates in further synthetic elaborations.

Table 1: Examples of Hydrazone and Azine Formation

| Hydrazine Reactant | Carbonyl Reactant | Product Type |

| Hydrazine | Acetone | Acetone azine wikipedia.org |

| Hydrazine Hydrate | Aromatic Aldehydes/Ketones | Azines researchgate.net |

| Hydrazine | Thiophene-2-carbaldehyde | Thiophene-2-carbaldehyde azine nih.gov |

| (E)-3-(1-hydrazineylideneethyl)-1H-indole | Aldehydes/Ketones | Aldazines and Ketazines nih.gov |

Reactions with Polyfunctional Electrophiles: Pathways to Heterocyclic Compounds

The nucleophilic nature of the hydrazine moiety in this compound allows for its use as a key building block in the synthesis of various nitrogen-containing heterocyclic compounds. asianpubs.org By reacting with polyfunctional electrophiles, which possess two or more electrophilic centers, cyclization reactions can be initiated, leading to the formation of stable ring structures. These reactions are of significant interest due to the prevalence of heterocyclic motifs in pharmaceuticals and other biologically active molecules. uobaghdad.edu.iqnih.gov

For instance, hydrazines can react with dicarbonyl compounds or their equivalents to form five- or six-membered rings. The initial condensation with one carbonyl group to form a hydrazone is often followed by an intramolecular reaction of the remaining nitrogen atom with the second electrophilic center. This sequence provides a direct route to heterocycles such as pyrazoles, pyridazines, and their derivatives. uobaghdad.edu.iq The specific outcome of the reaction is dependent on the nature of the electrophile and the reaction conditions employed.

The synthesis of heterocyclic compounds often involves a multi-step sequence, where the initial hydrazone formation is a critical step. asianpubs.org For example, the reaction of a hydrazide with a suitable electrophile can lead to the formation of thiadiazoles, triazoles, and oxadiazines. uobaghdad.edu.iq

C-N Cross-Coupling Reactions and Arylation Studies

The direct formation of a carbon-nitrogen bond between a hydrazine and an aryl group, known as C-N cross-coupling, represents a powerful tool for the synthesis of aryl hydrazines. nih.govacs.org These compounds are valuable intermediates in the synthesis of a wide range of nitrogen-containing heterocycles. nih.govacs.org Palladium-catalyzed cross-coupling reactions have emerged as a prominent method for achieving this transformation. nih.govacs.orgnih.gov

The development of efficient catalytic systems for the C-N coupling of hydrazine with aryl halides has been a subject of considerable research. nih.govnih.govosti.gov A significant challenge in these reactions is that hydrazine can act as a strong reducing agent, potentially leading to the reduction of the palladium catalyst and deactivation of the catalytic cycle. acs.org To overcome this, specialized ligands are often employed to stabilize the palladium catalyst and promote the desired C-N bond formation. acs.org

Mechanistic studies have revealed that the catalytic cycle can involve multiple pathways. nih.govosti.gov In some systems, two catalyst resting states, an arylpalladium(II) hydroxide (B78521) and an arylpalladium(II) chloride, have been identified. nih.govosti.gov The reaction can proceed through the reaction of these complexes with hydrazine. nih.govosti.gov Kinetic studies have indicated that the rate-limiting step can be the deprotonation of a hydrazine molecule that is coordinated to the palladium center. nih.govnih.govosti.gov

The use of a simple base, such as potassium hydroxide, and low catalyst loadings are desirable for practical applications. nih.govnih.gov Research has demonstrated the successful coupling of hydrazine with a variety of (hetero)aryl chlorides and bromides using palladium catalysts with as little as 100 ppm of palladium. nih.govnih.gov

Reducing Properties in Organic Transformations

Hydrazine and its derivatives are well-established reducing agents in organic synthesis. The presence of the N-N single bond and the availability of hydrogen atoms make these compounds effective for the reduction of various functional groups.

Reduction of Unsaturated Organic Substrates and Nitro Compounds

Hydrazine hydrate is widely used as a hydrogen donor for the reduction of unsaturated organic compounds, particularly for the saturation of carbon-carbon multiple bonds. uchile.cl It is also a key reagent for the reduction of nitro compounds to their corresponding amines, a transformation of significant industrial importance. wikipedia.orgthieme-connect.de The reduction of nitroarenes can also lead to the formation of N,N'-diarylhydrazines when an excess of a reducing agent like zinc metal is used. wikipedia.org

The reduction of nitro compounds with hydrazine is often carried out in the presence of a catalyst, such as Raney nickel or palladium on carbon. wikipedia.org The choice of catalyst and reaction conditions can influence the selectivity of the reduction, allowing for the partial reduction to hydroxylamines or the complete reduction to amines. wikipedia.orgmdpi.com For instance, the reduction of aryl nitro compounds with Raney nickel and hydrazine at low temperatures can yield aryl hydroxylamines. wikipedia.org

The reduction of nitro compounds can also be achieved using hydrazine hydrate in the absence of a metal catalyst, often under reflux conditions in a high-boiling solvent like diethylene glycol. sciencemadness.org The presence or absence of a base can influence the reaction outcome. sciencemadness.org

Table 2: Reduction of Nitro Compounds with Hydrazine

Potential Applications in Deoxygenation Reactions (e.g., analogous to Wolff-Kishner reduction)

The Wolff-Kishner reduction is a classic organic reaction used to deoxygenate aldehydes and ketones, converting the carbonyl group into a methylene (B1212753) group. libretexts.orgwikipedia.orgyale.eduorganic-chemistry.orglibretexts.org The reaction proceeds through the in-situ formation of a hydrazone, which is then treated with a strong base at high temperatures. libretexts.orgwikipedia.org The mechanism involves the deprotonation of the hydrazone, followed by a series of steps that ultimately lead to the expulsion of nitrogen gas and the formation of the corresponding alkane. libretexts.orgyale.edupressbooks.pub

While the classical Wolff-Kishner reduction utilizes hydrazine itself, the underlying principle of hydrazone formation followed by reduction can be extended to substituted hydrazines. The this compound could potentially be employed in analogous deoxygenation reactions. The initial step would involve the condensation with a carbonyl compound to form the corresponding (2-Methoxycyclohexyl)hydrazone. Subsequent treatment with a strong base would be required to effect the deoxygenation.

Recent advancements have explored modifications of the Wolff-Kishner reduction, including the use of alternative hydrazine sources and reaction conditions to improve the scope and practicality of the transformation. reading.ac.uk Furthermore, hydrazine has been utilized in the hydrodeoxygenation of phenolic compounds, where it acts as both a reducing agent and a precursor for hydrazone formation, highlighting its dual reactivity. nih.gov

Oxidative Reactivity and Associated Electron Transfer Mechanisms

In related hydrazine compounds, oxidation can proceed via one-electron or two-electron pathways. A one-electron oxidation would generate a hydrazyl radical, which can be a key intermediate in subsequent reactions. The stability and fate of this radical would be influenced by the methoxy (B1213986) and cyclohexyl substituents. Further oxidation of the hydrazyl radical or a direct two-electron oxidation of the parent hydrazine can lead to the formation of a diazenium (B1233697) cation. These reactive intermediates can then undergo a variety of transformations, including deprotonation, rearrangement, or reaction with nucleophiles.

The general oxidative metabolism of hydrazines can lead to the formation of reactive species, including alkyl radicals and reactive oxygen species such as superoxide (B77818) anion and hydrogen peroxide. wikipedia.org This process is often catalyzed by metal ions. wikipedia.org For many hydrazine derivatives, one-electron oxidation is a key step in their metabolic activation, leading to the formation of radical intermediates that can interact with cellular macromolecules. nih.gov

Detailed Mechanistic Elucidation of Key Chemical Transformations

A thorough understanding of the reaction mechanisms of this compound would require a combination of spectroscopic, kinetic, and isotopic labeling studies. Such investigations would provide insights into the formation and fate of reaction intermediates, the sequence of bond-making and bond-breaking events, and the factors that control the reaction's selectivity.

Spectroscopic and Kinetic Investigations of Reaction Intermediates

The identification and characterization of transient species are crucial for elucidating reaction mechanisms. Techniques such as UV-Vis, NMR, and ESR (Electron Spin Resonance) spectroscopy would be invaluable for studying the reactions of this compound. For instance, ESR could be used to detect and characterize any radical intermediates formed during oxidation.

Kinetic studies, which measure the rate of a reaction and its dependence on various factors such as reactant concentrations and temperature, are essential for understanding the reaction mechanism. A comprehensive kinetic study would involve determining the rate law for key transformations of this compound. For other hydrazine derivatives, kinetic studies have followed pseudo-first-order kinetics in certain reactions, with the reaction rate being dependent on the concentration of other reactants like acetic acid. msuniv.ac.in The degradation products in such reactions can be identified and their appearance or disappearance rates measured using techniques like high-pressure liquid chromatography (HPLC). msuniv.ac.in

Table 1: Hypothetical Kinetic Data for the Oxidation of this compound

| Experiment | Initial [Oxidant] (M) | Initial [this compound] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not available.

Isotopic Labeling Studies to Determine Reaction Pathways and Selectivity

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org By selectively replacing an atom in this compound with one of its isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), one can follow the fate of the labeled atom in the reaction products using techniques like mass spectrometry and NMR spectroscopy.

For example, to distinguish between different possible rearrangement pathways, one could synthesize this compound with a ¹³C label at a specific position on the cyclohexyl ring. The position of this label in the final products would reveal how the ring may have been altered during the reaction. Similarly, deuterium (B1214612) labeling of the N-H protons could help elucidate the role of proton transfers in the reaction mechanism.

Influence of Cyclohexyl Stereochemistry on Reaction Kinetics and Regioselectivity

The stereochemistry of the cyclohexyl ring in this compound, specifically the relative orientation of the methoxy and hydrazine substituents (cis or trans), is expected to have a significant impact on its reactivity. The different spatial arrangements of these groups can influence the accessibility of the hydrazine moiety to reagents and affect the stability of transition states and intermediates.

For instance, the rate of a reaction could differ between the cis and trans isomers due to steric hindrance. One isomer might react faster than the other because the reaction site is more exposed. Furthermore, the stereochemistry can control the regioselectivity of a reaction, leading to the preferential formation of one product isomer over another. In reactions involving cyclohexane-fused systems, the stereochemistry of the ring fusion has been shown to determine the regiochemical outcome of the reaction, favoring the formation of specific angular regioisomers. nih.gov This control is often attributed to electronic factors related to the predominant tautomeric form in the reaction. nih.gov

Derivatization and Advanced Synthetic Applications of 2 Methoxycyclohexyl Hydrazine

Synthesis of Substituted (2-Methoxycyclohexyl)hydrazine Derivatives

The hydrazine (B178648) group of this compound can be readily functionalized through reactions at the nitrogen atoms, leading to a diverse range of substituted derivatives.

N-alkylation introduces alkyl groups onto one or both nitrogen atoms of the hydrazine. Direct alkylation can be achieved using alkyl halides, though this method can sometimes lead to mixtures of mono- and di-alkylated products, as well as overalkylation to form quaternary hydrazinium (B103819) salts. A more controlled, one-pot method involves the direct reductive alkylation of hydrazine derivatives. For instance, α-picoline-borane has been used as an efficient reagent for this transformation, allowing for fine-tuning of the reaction to yield specific N-alkylhydrazine derivatives. organic-chemistry.org Another approach utilizes N,N-dimethylformamide dialkyl acetals as both the alkyl source and solvent, providing a metal-free method for N-alkylation under mild conditions. researchgate.net

N-acylation involves the introduction of an acyl group (R-C=O) onto the hydrazine nitrogen, typically by reaction with acyl chlorides, anhydrides, or esters. This reaction is generally high-yielding and produces stable N-acylhydrazines, also known as hydrazides. Acyl substitution reactions between activated amides, such as N-benzoylsuccinimides, and hydrazines also provide an effective route to N-acylhydrazides. organic-chemistry.org

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Reductive Alkylation | Aldehyde/Ketone, α-picoline-borane | N-Alkyl-(2-methoxycyclohexyl)hydrazine |

| Alkylation | N,N-Dimethylformamide dimethyl acetal | N-Methyl-(2-methoxycyclohexyl)hydrazine |

| Acylation | Acetyl Chloride | N'-Acetyl-N-(2-methoxycyclohexyl)hydrazide |

Hydrazides are a significant class of derivatives formed from this compound. The synthesis is most commonly achieved by reacting the hydrazine with a carboxylic acid or its derivatives. The reaction of an ester with hydrazine hydrate (B1144303) is a standard method for producing the corresponding hydrazide. nih.govnih.gov A highly efficient and environmentally friendly alternative involves the direct grinding of a carboxylic acid with hydrazine hydrate in a solvent-free system, which often results in the solid hydrazide product directly. researchgate.net These hydrazides are stable compounds and serve as crucial intermediates for synthesizing more complex heterocyclic systems. nih.gov

Carbazates, which are esters of carbazic acid, can be synthesized from this compound by reaction with reagents like alkyl chloroformates or dialkyl carbonates. For example, methyl carbazate (B1233558) can be prepared from hydrazine and a methyl carbonate source. orgsyn.org These derivatives are valuable in peptide synthesis and as protecting groups for the hydrazine functionality.

Utilization in Annulation and Cycloaddition Reactions

The derivatized forms of this compound, particularly hydrazones, are key substrates in annulation and cycloaddition reactions for building cyclic structures.

This compound is a valuable precursor for the synthesis of five-membered nitrogen-containing heterocycles like pyrazoles and triazoles.

Pyrazoles: The most common route to pyrazoles is the Knorr synthesis, which involves the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound. youtube.com In this reaction, this compound would react with a compound like acetylacetone (B45752) or a substituted 1,3-diketone, first forming a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. youtube.comsci-hub.se Multicomponent reactions, sometimes assisted by microwave irradiation, provide another efficient pathway to complex pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, from hydrazine hydrate, an aldehyde, malononitrile, and ethyl acetoacetate. nih.gov

Triazoles: Both 1,2,3- and 1,2,4-triazoles can be synthesized using hydrazine derivatives. Hydrazine is a known nitrogen source for the construction of the 1,2,3-triazole ring, often in multicomponent reactions that avoid the use of metal catalysts or azide (B81097) reagents. frontiersin.orgnih.gov The synthesis of 1,2,4-triazoles can be achieved from hydrazones through a formal [3+2] cycloaddition with nitriles. rsc.org Hydrazides derived from this compound can also be cyclized to form triazole rings. For instance, reaction with carbon disulfide and potassium hydroxide (B78521), followed by treatment with hydrazine hydrate, can yield triazole derivatives. chemistryjournal.net

Table 2: Synthesis of Heterocycles from this compound

| Target Heterocycle | Co-reactant(s) | General Method |

|---|---|---|

| Pyrazole | 1,3-Diketone (e.g., Acetylacetone) | Knorr Pyrazole Synthesis youtube.com |

| Pyrano[2,3-c]pyrazole | Aldehyde, Malononitrile, Ethyl Acetoacetate | Four-Component Reaction nih.gov |

| 1,2,3-Triazole | Aniline, Aromatic Ketone | Three-Component Reaction nih.gov |

The development of efficient methods for constructing polycyclic and bicyclic compounds is a central goal in organic synthesis. nih.gov Strategies often involve the annulation of a sidechain onto an existing ring or through cycloaddition reactions. nih.gov While fused bicyclic systems feature a direct bond between bridgehead atoms, bridged systems have the bridgeheads separated by one or more atoms. masterorganicchemistry.com

The this compound moiety can be incorporated into such complex systems. A plausible strategy involves converting the hydrazine into a reactive intermediate that can undergo an intramolecular cyclization. For example, the hydrazine could be reacted with a carefully selected unsaturated carbonyl compound to form a hydrazone. This intermediate, possessing both a nucleophilic nitrogen and a tethered alkene or alkyne, could then be induced to cyclize. Intramolecular [3+2] cycloaddition reactions of hydrazones are a known method for forming bicyclic pyrazolidine (B1218672) systems. Subsequent transformations could then modify this initial bicyclic core. Such approaches could lead to the formation of bicyclo[X.Y.Z]alkane frameworks where the original 2-methoxycyclohexyl group is an integral part of the final complex structure.

This compound as a Ligand Precursor in Coordination Chemistry

Hydrazines and their derivatives are excellent precursors for ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms. This compound can be readily converted into a variety of multidentate ligands.

The most common approach is the condensation reaction with an aldehyde or ketone to form a Schiff base, specifically a hydrazone. For example, reacting this compound with salicylaldehyde (B1680747) would produce a ligand with potential N,N,O donor sites (the two hydrazine nitrogens and the phenolic oxygen). Further derivatization, such as conversion to thiosemicarbazones by reaction with isothiocyanates, can introduce additional donor atoms like sulfur. researchgate.net

These ligands, bearing the bulky and stereochemically defined 2-methoxycyclohexyl group, can coordinate with a wide range of transition metal and main group metal ions. The methoxy (B1213986) group's oxygen atom could also potentially participate in coordination, further influencing the geometry and stability of the resulting metal complexes. The steric hindrance provided by the cyclohexyl ring can play a crucial role in controlling the coordination number and geometry around the metal center, potentially leading to complexes with unique catalytic or material properties.

Exploration of this compound as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

A comprehensive review of scientific literature and chemical databases reveals a significant lack of published research on the application of This compound as a chiral auxiliary or a building block in the field of asymmetric synthesis. Extensive searches in scholarly databases have not yielded any specific examples, detailed research findings, or data tables related to its use in controlling stereochemistry during chemical reactions.

Chiral auxiliaries are essential tools in modern organic synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. These molecules, themselves chiral, are temporarily incorporated into a prochiral substrate to direct a chemical transformation to favor the formation of one enantiomer over the other. Following the reaction, the auxiliary is typically cleaved from the product.

While the broader class of chiral hydrazines has been explored for its potential in asymmetric synthesis, specific data on This compound remains elusive. The effectiveness of a chiral auxiliary is determined by its ability to induce high levels of diastereoselectivity or enantioselectivity in a reaction, and this is typically documented through rigorous studies that report on reaction yields, diastereomeric ratios (d.r.), and enantiomeric excess (e.e.). The absence of such data for This compound suggests that it has not been a focus of investigation in the scientific community, or that any such studies have not been published in accessible literature.

Similarly, its use as a chiral building block, a molecule that is incorporated into the final chiral product, is not documented. The utility of a chiral building block relies on the transfer of its inherent chirality to the target molecule.

Characterization and Spectroscopic Analysis of 2 Methoxycyclohexyl Hydrazine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of organic molecules, including (2-Methoxycyclohexyl)hydrazine. By analyzing the interactions of atomic nuclei in a magnetic field, detailed information about the molecular structure can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR for Molecular Framework Elucidation

The ¹H and ¹³C NMR spectra provide fundamental information about the carbon-hydrogen framework of this compound. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons on the cyclohexane (B81311) ring typically appear in the range of δ 1.0-2.5 ppm. The proton attached to the same carbon as the methoxy (B1213986) group (CH-O) and the proton on the carbon bearing the hydrazine (B178648) group (CH-N) are expected to be deshielded and resonate at lower fields, likely in the δ 3.0-4.0 ppm range. The methoxy group (O-CH₃) protons would present as a sharp singlet around δ 3.3 ppm. The protons of the hydrazine (-NH-NH₂) moiety would appear as broad signals that can exchange with deuterium (B1214612) oxide (D₂O), and their chemical shift is highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the cyclohexane ring would resonate in the δ 20-40 ppm region. The carbon atom bonded to the oxygen of the methoxy group (C-O) is expected at approximately δ 70-80 ppm, while the carbon attached to the nitrogen of the hydrazine group (C-N) would likely appear in the δ 50-60 ppm range. The carbon of the methoxy group itself would be found around δ 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH-O | 3.2 - 3.8 | 75 - 85 |

| CH-N | 2.8 - 3.5 | 50 - 60 |

| Cyclohexane CH₂ | 1.1 - 2.2 | 20 - 35 |

| O-CH₃ | ~3.3 | ~56 |

| NH/NH₂ | Broad, variable | - |

Note: These are predicted values and can vary based on solvent, concentration, and the specific stereoisomer.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity and stereochemistry of the molecule. youtube.comnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the cyclohexane ring, helping to trace the carbon framework. For instance, the proton on the carbon with the methoxy group would show a correlation to its neighboring protons on the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. columbia.edu Each cross-peak in an HSQC spectrum connects a proton signal to the signal of the carbon it is attached to. This is invaluable for assigning the carbon signals based on the more easily assigned proton signals. For example, the proton signal assigned to the CH-O group would show a cross-peak with the corresponding C-O carbon signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (and sometimes more). columbia.eduyoutube.com HMBC is crucial for connecting different spin systems and identifying quaternary carbons. In this compound, an HMBC spectrum would show a correlation between the methoxy protons (O-CH₃) and the carbon of the CH-O group, confirming the position of the methoxy substituent. It would also help to connect the hydrazine group to the cyclohexane ring by showing correlations from the ring protons to the carbon attached to the hydrazine. youtube.com

Stereochemical Assignment via NMR Spectroscopic Parameters

The relative stereochemistry of the methoxy and hydrazine substituents on the cyclohexane ring (cis or trans) can be determined by analyzing NMR spectroscopic parameters, particularly the coupling constants (J-values) of the protons on the substituted carbons. quora.com

In a chair conformation of a cyclohexane ring, the coupling constant between two adjacent axial protons (³J_ax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (³J_ax-eq) or two equatorial protons (³J_eq-eq) is smaller (2-5 Hz).

For the trans isomer, one substituent will be axial and the other equatorial, or both can be equatorial in a different chair conformation. For the cis isomer, one substituent will be axial and the other equatorial. By analyzing the multiplicity and coupling constants of the signals for the CH-O and CH-N protons, the preferred conformation and the relative stereochemistry can be deduced. For example, a large coupling constant for the CH-O proton would suggest it is in an axial position and coupled to an adjacent axial proton.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Identification

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This allows for the determination of the elemental formula of this compound, as the exact mass is unique to a specific combination of atoms. For C₇H₁₆N₂O, the calculated exact mass would be used to confirm the identity of the compound, distinguishing it from other isomers or compounds with the same nominal mass.

Time-Dependent Electrospray Ionization Mass Spectrometry (TD ESI-MS) for Mechanistic Tracking

Time-Dependent Electrospray Ionization Mass Spectrometry (TD ESI-MS) is an advanced technique used to monitor chemical reactions in real-time and to detect transient intermediates. rsc.orgchemrxiv.orgacs.org While specific studies on this compound using this technique are not prevalent, it could be employed to study the synthesis or derivatization reactions of this compound. By continuously introducing the reaction mixture into the mass spectrometer, the appearance of product ions and the disappearance of reactant ions can be tracked over time. This would allow for the identification of any short-lived intermediates, providing valuable insights into the reaction mechanism. acs.org

Table 2: Expected Fragmentation Pattern for this compound in Mass Spectrometry

| m/z Value | Possible Fragment | Description |

| [M]+• | [C₇H₁₆N₂O]+• | Molecular Ion |

| [M-CH₃O]+ | [C₆H₁₃N₂]+ | Loss of the methoxy radical |

| [M-N₂H₃]+ | [C₇H₁₃O]+ | Loss of the hydrazinyl radical |

| [M-C₂H₄]+ | [C₅H₁₂N₂O]+• | Loss of ethene via retro-Diels-Alder type fragmentation of the cyclohexane ring |

| m/z 58 | [C₂H₆N₂]+ | Cleavage of the cyclohexane ring |

Note: The fragmentation pattern can be influenced by the ionization method and energy. The fragmentation of cyclohexylamines often involves ring-opening, leading to a variety of fragment ions. elsevierpure.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the structural features of molecules. For this compound, the vibrational spectrum is expected to be a composite of the vibrational modes of the cyclohexane ring, the methoxy group, and the hydrazine moiety. As the molecule lacks a center of inversion, many of its vibrational modes are expected to be active in both IR and Raman spectroscopy. acs.orguni-siegen.de

The key functional groups and their expected characteristic vibrational frequencies are:

N-H Vibrations (Hydrazine Moiety): The N-H stretching vibrations are anticipated to appear as strong bands in the IR spectrum, typically in the range of 3200-3400 cm⁻¹. acs.orgnih.gov The N-H bending (scissoring) mode is expected around 1600-1630 cm⁻¹, and the wagging and twisting modes at lower frequencies. acs.orgnih.gov

C-H Vibrations (Cyclohexyl and Methoxy Groups): The C-H stretching vibrations of the CH₂ and CH groups of the cyclohexane ring, as well as the CH₃ group of the methoxy substituent, are expected to be observed in the 2800-3000 cm⁻¹ region. docbrown.info C-H bending and deformation vibrations are predicted to occur in the 1365-1470 cm⁻¹ range. docbrown.info

C-O Vibration (Methoxy Group): A strong C-O stretching vibration, characteristic of the ether linkage, is expected in the region of 1060-1150 cm⁻¹. docbrown.info

N-N Vibration (Hydrazine Moiety): The N-N stretching vibration is anticipated to be a strong peak in the Raman spectrum, typically appearing around 1150 cm⁻¹. acs.orgnih.gov

Cyclohexane Ring Vibrations: The cyclohexane ring itself will exhibit a series of characteristic "fingerprint" vibrations, including ring stretching and deformation modes, below 1500 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Hydrazine | N-H Stretch | 3200 - 3400 | Strong (IR) |

| Hydrazine | N-H Bend | 1600 - 1630 | Medium (IR) |

| Hydrazine | N-N Stretch | ~1150 | Strong (Raman) |

| Cyclohexyl & Methoxy | C-H Stretch | 2800 - 3000 | Strong (IR, Raman) |

| Cyclohexyl & Methoxy | C-H Bend | 1365 - 1470 | Medium (IR, Raman) |

| Methoxy | C-O Stretch | 1060 - 1150 | Strong (IR) |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unequivocal proof of the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, the analysis of related hydrazine derivatives allows for a prediction of its likely solid-state characteristics.

A key feature in the crystal packing of hydrazine derivatives is the presence of hydrogen bonding. The hydrazine moiety, with its N-H groups, can act as a hydrogen bond donor, while the lone pairs on the nitrogen atoms allow it to be a hydrogen bond acceptor. It is therefore highly probable that the crystal structure of this compound would be stabilized by a network of intermolecular N-H···N hydrogen bonds, potentially forming chains or dimeric motifs.

Based on the analysis of published crystal structures of other hydrazine derivatives, a hypothetical set of crystallographic parameters for this compound is presented below.

| Parameter | Expected Value/System | Rationale/Comparison |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size and functionality. |

| Space Group | P2₁/c or P2₁2₁2₁ | Frequent space groups for chiral or racemic compounds that pack efficiently. |

| Key Intermolecular Interactions | N-H···N Hydrogen Bonding | A ubiquitous feature in the crystal structures of hydrazine derivatives, driving the packing arrangement. eurjchem.com |

| Conformation of Cyclohexyl Ring | Chair | The lowest energy conformation for a cyclohexane ring. masterorganicchemistry.com |

Theoretical and Computational Chemistry Studies on 2 Methoxycyclohexyl Hydrazine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-methoxycyclohexyl)hydrazine. By solving the Schrödinger equation for the molecule, albeit with approximations, these methods provide a detailed picture of its electronic landscape.

The conformational landscape of this compound is dominated by the stereochemistry of the cyclohexyl ring. The two most famous conformations are the chair and the boat, along with the intermediate twist-boat form. Energy minimization calculations are crucial for determining the relative stabilities of these conformers. These calculations systematically alter the geometry of the molecule to find the lowest energy arrangement of atoms.

For this compound, the chair conformation is generally the most stable due to minimized steric and torsional strain. However, the presence of the methoxy (B1213986) and hydrazine (B178648) substituents introduces additional complexity. There are two possible chair conformations for a disubstituted cyclohexane (B81311): one with both substituents in axial positions and one with both in equatorial positions, as well as conformations with one axial and one equatorial substituent. The relative energies of these conformers depend on the steric bulk of the substituents and potential intramolecular interactions, such as hydrogen bonding.

Computational studies on similar substituted cyclohexanes have shown that the diequatorial conformer is typically the most stable. mdpi.com However, in some cases, an axial orientation might be stabilized by specific intramolecular interactions. The boat conformation is significantly higher in energy and usually represents a transition state for the interconversion between chair forms.

Below is a representative data table illustrating the sort of results obtained from such a conformational analysis, with hypothetical energy values.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|

| Chair 1 | 1-equatorial, 2-equatorial | 0.00 |

| Chair 2 | 1-axial, 2-axial | 4.50 |

| Chair 3 | 1-equatorial, 2-axial | 2.10 |

| Chair 4 | 1-axial, 2-equatorial | 2.30 |

Note: These are illustrative values. Actual values would be determined through specific quantum chemical calculations.

The electronic properties of a molecule are key to understanding its reactivity. Quantum chemical calculations can provide valuable descriptors such as the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net

The charge distribution within the this compound molecule can also be calculated, often visualized through a molecular electrostatic potential (MEP) map. researchgate.net This map shows regions of positive and negative electrostatic potential, indicating areas that are, respectively, electron-poor (electrophilic) and electron-rich (nucleophilic). For this compound, the nitrogen atoms of the hydrazine group are expected to be electron-rich, making them likely sites for protonation or attack by electrophiles.

Table 2: Predicted Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -8.50 |

| LUMO Energy | 2.15 |

Note: These are illustrative values based on typical ranges for similar organic molecules.

Computational Modeling of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, identifying transition states, and predicting the selectivity of reactions.

Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms due to its balance of accuracy and computational cost. For this compound, DFT could be used to model a variety of reactions. For instance, the oxidation of the hydrazine moiety or its reaction with carbonyl compounds to form hydrazones could be investigated.

These studies would involve mapping the potential energy surface of the reaction, locating the transition state structures, and calculating the activation energies. This information provides a detailed understanding of the reaction's feasibility and kinetics. For example, in the formation of a hydrazone, DFT calculations could clarify whether the reaction proceeds through a stepwise or concerted mechanism.

When a molecule has multiple reactive sites, or when a reaction can produce different stereoisomers, computational models can predict the regioselectivity and stereoselectivity of the outcome. For this compound, the two nitrogen atoms of the hydrazine group could react differently, and reactions at the chiral centers of the cyclohexane ring can lead to various stereoisomers.

By calculating the energies of the possible transition states leading to different products, the most favorable reaction pathway can be identified. For instance, in a reaction with an unsymmetrical electrophile, calculations could determine which of the two hydrazine nitrogens is more likely to react. Similarly, the model could predict whether a reaction will favor the formation of a syn or anti product with respect to the existing substituents on the cyclohexane ring. The factors influencing this selectivity, such as steric hindrance and electronic effects, can be analyzed in detail. Studies on similar systems, such as 2-hydrazinothiazoles, have shown that factors like acid concentration can influence regioselectivity. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion, offering a view of the molecule's flexibility and its interactions with its environment. nih.gov

For this compound, an MD simulation could reveal the dynamics of the chair-to-chair interconversion of the cyclohexane ring and the rotation around the C-O and C-N bonds. This provides a more realistic picture of the molecule's conformational landscape than static calculations alone.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent, such as water, one can observe the formation and breaking of hydrogen bonds between the hydrazine and methoxy groups and the solvent molecules. This is crucial for understanding the molecule's solubility and how it behaves in a biological or chemical system. The simulations can also model the aggregation of multiple this compound molecules, revealing the nature of the intermolecular forces that govern its condensed-phase properties.

No Publicly Available Research on the Application of Cheminformatics and Data Mining for Structure-Reactivity Studies of this compound

A thorough investigation of scientific literature and computational chemistry databases has revealed no specific research on the application of cheminformatics and data mining to elucidate the structure-reactivity relationships of the chemical compound this compound.

Computational chemistry and cheminformatics are powerful tools for predicting the properties and reactivity of molecules. acs.org These methods are frequently applied to classes of compounds, such as hydrazine derivatives, to understand how structural modifications influence their biological activity or chemical behavior. unair.ac.idrsc.org For instance, QSAR studies on benzylidene hydrazine benzamides have been used to develop models that predict their anticancer activity. unair.ac.idjppres.com Similarly, computational methods like Density Functional Theory (DFT) have been utilized to analyze the structural and electronic properties of other hydrazine derivatives.

These approaches are part of a broader trend in chemistry to leverage computational tools for drug discovery and materials science. acs.orgnih.govmdpi.com Studies on various hydrazine-containing compounds have explored their potential as enzyme inhibitors or have created libraries of related molecules for further investigation. nih.govnih.govrsc.orginrae.fr

However, the specific application of these powerful cheminformatics and data-driven techniques to this compound is not documented in the available scientific literature. Therefore, a detailed analysis of its structure-reactivity relationships based on existing cheminformatics or data mining research cannot be provided at this time.

Future Research Directions and Emerging Trends in 2 Methoxycyclohexyl Hydrazine Chemistry

Development of Highly Efficient and Stereoselective Synthetic Routes to Access Specific Isomers

The biological and chemical properties of chiral molecules are often highly dependent on their specific stereoisomers. For (2-Methoxycyclohexyl)hydrazine, which possesses two stereocenters, four possible stereoisomers exist ( (1R,2R), (1S,2S), (1R,2S), and (1S,2R) ). The development of synthetic routes that provide access to each of these isomers in high purity is a critical area for future research.

Current strategies for synthesizing chiral hydrazines often rely on the asymmetric hydrogenation of prochiral hydrazones or the use of chiral auxiliaries. wikipedia.orgchemistryviews.orgacs.org Future work on this compound will likely focus on adapting and refining these methods. For instance, the asymmetric hydrogenation of 2-methoxycyclohexanone-derived hydrazones using earth-abundant metal catalysts like nickel, paired with chiral phosphine (B1218219) ligands, presents a sustainable and cost-effective approach. chemistryviews.orgacs.org The goal would be to achieve high diastereomeric and enantiomeric excess for each of the four isomers.

Another promising avenue is the use of chiral auxiliaries. wikipedia.orgthieme-connect.com Chiral auxiliaries, such as those derived from camphor (B46023) or pseudoephedrine, can be temporarily attached to an achiral precursor to direct the stereochemical outcome of a reaction, and then subsequently removed. wikipedia.org Research could explore the application of established chiral auxiliaries or the development of novel ones specifically designed for the synthesis of substituted cyclohexylhydrazines.

| Synthetic Approach | Potential Catalyst/Auxiliary | Target Outcome | Reference |

| Asymmetric Hydrogenation | Ni- or Rh-based catalysts with chiral phosphine ligands (e.g., (R,R)-QuinoxP*) | >95% ee, >95% de for specific isomers | chemistryviews.orgacs.org |

| Chiral Auxiliary Method | Camphor-derived sulfonyl hydrazines, Pseudoephedrine amides | Diastereoselective alkylation or reduction followed by auxiliary removal | wikipedia.orgacs.org |

| Organocatalytic Reduction | Chiral phosphoric acids or aminocatalysts | Enantioselective reduction of a suitable precursor | nih.gov |

Exploration of Novel Catalytic Applications Beyond Traditional Redox Chemistry

Hydrazine (B178648) derivatives have traditionally been used as reducing agents. However, recent advancements in organocatalysis have highlighted the potential of chiral hydrazines to act as potent catalysts for a variety of chemical transformations. acs.org Future research should explore the catalytic potential of the different stereoisomers of this compound.

One area of significant interest is the use of chiral hydrazines in asymmetric Diels-Alder reactions. acs.org For example, camphor sulfonyl hydrazines have been shown to be effective organocatalysts for this transformation, affording products with high enantioselectivity. acs.org It is conceivable that this compound could be similarly derivatized and employed as a catalyst. The methoxy (B1213986) group could play a crucial role in modulating the catalyst's reactivity and selectivity through steric and electronic effects.

Furthermore, the application of this compound derivatives in other organocatalytic reactions, such as Michael additions, aldol (B89426) reactions, and α-functionalizations of carbonyl compounds, warrants investigation. nih.gov The development of this compound-based catalysts could provide new tools for the asymmetric synthesis of complex molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from batch to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries, offering improved safety, efficiency, and scalability. nih.govfrontiersin.org Future research on this compound should embrace this paradigm shift by developing continuous flow syntheses for its production.

The integration of these flow processes with automated synthesis platforms, controlled by software and robotics, would enable the rapid optimization of reaction conditions and the on-demand production of different isomers of this compound. nih.gov This would be particularly valuable for screening its utility in various applications.

| Flow Chemistry Advantage | Application to this compound Synthesis | Potential Impact | Reference |

| Enhanced Safety | In-situ generation and consumption of hazardous intermediates | Reduced risk of explosions or toxic exposure | nih.govrsc.org |

| Precise Control | Optimization of temperature, pressure, and stoichiometry for stereoselectivity | Higher yields and purity of desired isomers | frontiersin.orgthieme.de |

| Scalability | Facile scale-up from milligram to kilogram quantities | Enables industrial application | rsc.org |

| Automation | Integration with robotic platforms for high-throughput screening | Accelerated discovery of new applications | nih.gov |

Computational Design of this compound Derivatives with Enhanced Reactivity or Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.govacs.orgmdpi.com Future investigations into the chemistry of this compound will undoubtedly be guided by computational modeling.

DFT calculations can be employed to predict the geometries, electronic properties, and relative stabilities of the different stereoisomers of this compound and its derivatives. researchgate.netnih.gov This information can provide valuable insights into their reactivity and help in the rational design of catalysts and synthetic routes. For example, computational studies can be used to model the transition states of key reaction steps, allowing for the prediction of stereochemical outcomes. nih.gov

Furthermore, computational screening can be used to identify promising derivatives of this compound with enhanced catalytic activity or selectivity. By systematically modifying the substituents on the cyclohexane (B81311) ring or the hydrazine moiety in silico, researchers can prioritize the most promising candidates for experimental validation, thereby accelerating the discovery process. nih.gov

Elucidation of Complex Reaction Networks Involving Multicomponent Transformations

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.govacs.org A significant future research direction will be the incorporation of this compound into novel MCRs to generate structurally diverse and complex molecular scaffolds.

Hydrazine derivatives have been successfully employed in isocyanide-based MCRs, such as the Ugi and Passerini reactions. acs.orgtechniques-ingenieur.frnih.gov The use of chiral hydrazines in these reactions can lead to the formation of products with high stereochemical complexity in a single step. frontiersin.org Investigating the behavior of this compound in such reactions could open up new avenues for the rapid synthesis of novel heterocyclic compounds and peptide mimetics.

The elucidation of the complex reaction networks involved in these transformations will be crucial for optimizing reaction conditions and controlling the stereochemical outcome. This will likely involve a combination of experimental studies, including the isolation and characterization of reaction intermediates, and computational modeling to map out the reaction pathways. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.